1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a complex organic compound featuring both sulfonyl and piperazine functional groups
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-28-19-7-10-20(11-8-19)29(24,25)22-12-14-23(15-13-22)30(26,27)21-9-6-17-4-2-3-5-18(17)16-21/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUFKRDFMYDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzenesulfonyl chloride and 2-naphthalenesulfonyl chloride.
Formation of Piperazine Derivative: Piperazine is reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form 1-(4-methoxyphenylsulfonyl)piperazine.
Final Coupling: The intermediate is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-[(4-hydroxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine.
Reduction: 1-[(4-methoxyphenyl)thio]-4-(2-naphthylthio)piperazine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methylphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
- 1-[(4-chlorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
- 1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine
Uniqueness
1-[(4-methoxyphenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential interactions and applications compared to its analogs with different substituents on the aromatic rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
